N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing the benzothiazole nucleus are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-7-5-11-20(16(15)2)27-14-22(26)24-18-9-6-8-17(13-18)23-25-19-10-3-4-12-21(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCLTCITVAXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the synthesis can be carried out in high yields.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . The anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer activities.
N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Exhibits potent antibacterial properties.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .
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